molecular formula C9H10N2O2 B12576979 2-Diazonio-1-[(2-methylidenebut-3-en-1-yl)oxy]buta-1,3-dien-1-olate CAS No. 188609-27-0

2-Diazonio-1-[(2-methylidenebut-3-en-1-yl)oxy]buta-1,3-dien-1-olate

Katalognummer: B12576979
CAS-Nummer: 188609-27-0
Molekulargewicht: 178.19 g/mol
InChI-Schlüssel: BENHLIFEUHWQDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Diazonio-1-[(2-methylidenebut-3-en-1-yl)oxy]buta-1,3-dien-1-olate is a chemical compound known for its unique structure and reactivity. This compound is characterized by the presence of a diazonium group and a butadiene moiety, which makes it an interesting subject for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Diazonio-1-[(2-methylidenebut-3-en-1-yl)oxy]buta-1,3-dien-1-olate typically involves the reaction of a suitable precursor with a diazonium salt. The reaction conditions often require a controlled environment to ensure the stability of the diazonium group. Common reagents used in the synthesis include diazonium salts, butadiene derivatives, and appropriate solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction pathways can enhance the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Diazonio-1-[(2-methylidenebut-3-en-1-yl)oxy]buta-1,3-dien-1-olate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The diazonium group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like nucleophiles (e.g., amines, alcohols) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

2-Diazonio-1-[(2-methylidenebut-3-en-1-yl)oxy]buta-1,3-dien-1-olate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Diazonio-1-[(2-methylidenebut-3-en-1-yl)oxy]buta-1,3-dien-1-olate involves its reactivity with various molecular targets. The diazonium group can participate in electrophilic substitution reactions, while the butadiene moiety can undergo polymerization or addition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing structures.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Diazonio-1-[(2-methylidenebut-3-en-1-yl)oxy]buta-1,3-dien-1-olate: Similar compounds include other diazonium salts and butadiene derivatives.

    Unique Features: The unique combination of a diazonium group and a butadiene moiety distinguishes this compound from others, providing distinct reactivity and applications.

Highlighting Uniqueness

The presence of both a diazonium group and a butadiene moiety in a single molecule allows for a wide range of chemical reactions and applications, making this compound a valuable compound in scientific research and industrial processes.

Eigenschaften

CAS-Nummer

188609-27-0

Molekularformel

C9H10N2O2

Molekulargewicht

178.19 g/mol

IUPAC-Name

2-methylidenebut-3-enyl 2-diazobut-3-enoate

InChI

InChI=1S/C9H10N2O2/c1-4-7(3)6-13-9(12)8(5-2)11-10/h4-5H,1-3,6H2

InChI-Schlüssel

BENHLIFEUHWQDB-UHFFFAOYSA-N

Kanonische SMILES

C=CC(=C)COC(=O)C(=[N+]=[N-])C=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.